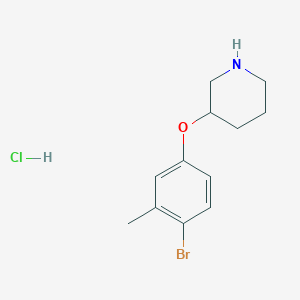

![molecular formula C10H4Br2S2 B1466033 2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene CAS No. 909280-97-3](/img/structure/B1466033.png)

2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene

Overview

Description

Scientific Research Applications

Organic Semiconductors

2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is used in the synthesis of new candidates for Organic Thin Film Transistors (OTFTs). These are composed of core units such as naphthalene, anthracene, and benzo[1,2-b:4,5-b’]dithiophene .

Photoluminescence

This compound is used in the study of photoluminescence, which is the emission of light from a material after the absorption of photons .

Thermal Gravimetric Analysis

2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is used in thermal gravimetric analysis, a method of thermal analysis in which changes in physical and chemical properties of materials are measured as a function of increasing temperature .

Differential Scanning Calorimetry

This compound is used in differential scanning calorimetry, an analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and reference .

Conductive Polymers

2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is used in the synthesis of conductive polymers. These polymers have a symmetric and planar conjugated structure, which gives them a high hole mobility .

Solar Cells

This compound is used in the fabrication of polymer-based solar cells. It serves as an acceptor layer in the cell structure .

Photovoltaic Devices

With a large and rigid planar conjugated structure, the benzo[1,2-b:4,5-b’]dithiophene unit has become one of the most widely used and studied building blocks for high-performance small molecule-based photovoltaic devices .

Density Functional Theory (DFT) Methods

2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is used in studies involving Density Functional Theory (DFT) methods. These methods are computational quantum mechanical modelling methods used in physics, chemistry and materials science to investigate the electronic structure .

Mechanism of Action

Mode of Action

It is known that the compound has a planar symmetrical molecular structure, which enables better π-π stacking and good electron delocalization . This encourages charge transport, which could be a key aspect of its interaction with its targets.

Result of Action

It has been suggested that the compound exhibits strong internal electric field and effective charge separation, achieving a photocatalytic u (vi) reduction efficiency of 974% .

properties

IUPAC Name |

2,6-dibromothieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2S2/c11-9-3-5-1-7-6(2-8(5)14-9)4-10(12)13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRSYJAHJIIXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(SC2=CC3=C1SC(=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719952 | |

| Record name | 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

909280-97-3 | |

| Record name | 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene influence its interaction with gold electrodes in molecular junctions?

A1: The research by [] investigates how different thiophene-based molecules form single-molecule junctions with gold electrodes, a crucial aspect of molecular electronics. They found that this compound forms a well-defined molecular junction with a clear peak in the conductance histogram obtained through scanning tunneling microscopy break junction (STM-BJ) measurements. This suggests a strong interaction between the molecule and the gold electrode.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)

![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)

![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)

![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/no-structure.png)

![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)

![1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1465968.png)